molecular formula C9H14N2O B14058862 1-pentyl-1H-imidazole-4-carbaldehyde CAS No. 199192-05-7

1-pentyl-1H-imidazole-4-carbaldehyde

Cat. No.: B14058862
CAS No.: 199192-05-7
M. Wt: 166.22 g/mol
InChI Key: BLYYCGSHJKJKPN-UHFFFAOYSA-N
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Description

1-Pentyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with a pentyl group at the 1-position and an aldehyde group at the 4-position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-pentyl-1H-imidazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-pentylimidazole with formylating agents such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the 4-position .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. These methods may include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Pentyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-pentyl-1H-imidazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The imidazole ring can also coordinate with metal ions, affecting metalloprotein activity .

Comparison with Similar Compounds

  • 1-methyl-1H-imidazole-4-carbaldehyde
  • 1-ethyl-1H-imidazole-4-carbaldehyde
  • 1-propyl-1H-imidazole-4-carbaldehyde

Comparison: 1-Pentyl-1H-imidazole-4-carbaldehyde is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and biological activity compared to its shorter-chain analogs. The pentyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability in pharmaceutical applications .

Properties

CAS No.

199192-05-7

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-pentylimidazole-4-carbaldehyde

InChI

InChI=1S/C9H14N2O/c1-2-3-4-5-11-6-9(7-12)10-8-11/h6-8H,2-5H2,1H3

InChI Key

BLYYCGSHJKJKPN-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=C(N=C1)C=O

Origin of Product

United States

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